molecular formula C16H15NO B183027 2-(4-methoxyphenyl)-5-methyl-1H-indole CAS No. 62613-67-6

2-(4-methoxyphenyl)-5-methyl-1H-indole

Cat. No. B183027
CAS RN: 62613-67-6
M. Wt: 237.3 g/mol
InChI Key: ZQEQVVRCPHFXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-5-methyl-1H-indole, also known as 4-MeO-MIPT, is a synthetic indole compound that belongs to the class of tryptamines. It is a research chemical that has gained popularity among the scientific community due to its unique properties and potential applications in various fields.

Scientific Research Applications

2-(4-methoxyphenyl)-5-methyl-1H-indole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a wide range of effects on the central nervous system, making it a useful tool in the study of neurochemistry and behavior. Some of the research applications of 2-(4-methoxyphenyl)-5-methyl-1H-indole are as follows:
1. Psychoactive Effects: 2-(4-methoxyphenyl)-5-methyl-1H-indole has been found to have psychoactive effects similar to other tryptamines such as psilocybin and LSD. It has been used in studies to investigate the effects of psychoactive substances on behavior, mood, and cognition.
2. Neurochemistry: 2-(4-methoxyphenyl)-5-methyl-1H-indole has been found to modulate the activity of various neurotransmitters such as serotonin and dopamine. It has been used in studies to investigate the role of these neurotransmitters in various physiological and pathological conditions.
3. Pharmacology: 2-(4-methoxyphenyl)-5-methyl-1H-indole has been found to have a high affinity for certain receptors in the brain such as the 5-HT2A receptor. It has been used in studies to investigate the pharmacological properties of these receptors and their potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-methyl-1H-indole is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and perception. By modulating the activity of this receptor, 2-(4-methoxyphenyl)-5-methyl-1H-indole can produce a wide range of effects on the central nervous system.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(4-methoxyphenyl)-5-methyl-1H-indole are complex and vary depending on the dose and route of administration. Some of the effects that have been reported in animal and human studies include:
1. Alterations in mood and perception
2. Changes in heart rate and blood pressure
3. Increased body temperature
4. Changes in motor coordination and balance
5. Alterations in sleep patterns

Advantages And Limitations For Lab Experiments

The advantages of using 2-(4-methoxyphenyl)-5-methyl-1H-indole in lab experiments include its unique properties and potential applications in various fields of scientific research. It has been found to have a wide range of effects on the central nervous system, making it a useful tool in the study of neurochemistry and behavior. However, there are also some limitations associated with the use of 2-(4-methoxyphenyl)-5-methyl-1H-indole in lab experiments. These include:
1. Limited availability and high cost
2. Potential safety concerns
3. Lack of standardized protocols for administration and dosing

Future Directions

There are many potential future directions for research on 2-(4-methoxyphenyl)-5-methyl-1H-indole. Some of these include:
1. Investigation of the potential therapeutic applications of 2-(4-methoxyphenyl)-5-methyl-1H-indole in the treatment of various psychiatric and neurological disorders.
2. Development of new synthetic methods for the production of 2-(4-methoxyphenyl)-5-methyl-1H-indole and other tryptamines.
3. Investigation of the pharmacological properties of 2-(4-methoxyphenyl)-5-methyl-1H-indole and its potential interactions with other drugs and neurotransmitters.
4. Development of new methods for the administration and dosing of 2-(4-methoxyphenyl)-5-methyl-1H-indole in lab experiments.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-5-methyl-1H-indole is a synthetic indole compound that has gained popularity among the scientific community due to its unique properties and potential applications in various fields of scientific research. It has been found to have a wide range of effects on the central nervous system, making it a useful tool in the study of neurochemistry and behavior. However, there are also some limitations associated with its use in lab experiments, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-5-methyl-1H-indole involves the reaction of 5-methylindole-3-carboxaldehyde with 4-methoxyphenylhydrazine in the presence of a reducing agent. The resulting product is then purified using chromatography techniques to obtain pure 2-(4-methoxyphenyl)-5-methyl-1H-indole. The chemical structure of 2-(4-methoxyphenyl)-5-methyl-1H-indole is shown below:

properties

CAS RN

62613-67-6

Product Name

2-(4-methoxyphenyl)-5-methyl-1H-indole

Molecular Formula

C16H15NO

Molecular Weight

237.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-1H-indole

InChI

InChI=1S/C16H15NO/c1-11-3-8-15-13(9-11)10-16(17-15)12-4-6-14(18-2)7-5-12/h3-10,17H,1-2H3

InChI Key

ZQEQVVRCPHFXHT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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